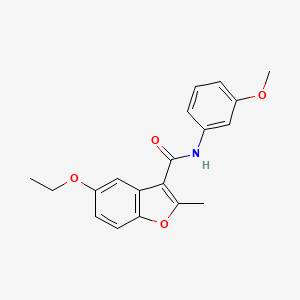

5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-4-23-15-8-9-17-16(11-15)18(12(2)24-17)19(21)20-13-6-5-7-14(10-13)22-3/h5-11H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTLMZDNPBWURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzofuran core with an ethoxy group and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 287.33 g/mol. The structural characteristics contribute to its interaction with biological targets, which may include various enzymes and receptors.

Synthesis

The synthesis of this compound involves several steps, typically starting from benzofuran derivatives and substituted aromatic amines. Key reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Continuous flow reactors are often employed in industrial settings to enhance control over these parameters .

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity against various cell lines. For instance, related benzofuran derivatives have been shown to inhibit the proliferation of cancer cells, suggesting that this compound may also possess similar properties .

A study evaluating the activity of various benzofuran derivatives demonstrated that they could effectively target cancer cell lines such as human colon adenocarcinoma (HT-29) and breast cancer cells. The mean IC50 values ranged from approximately 92.4 µM against multiple cancer types, indicating moderate activity .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 90.0 |

| Breast Cancer | 85.0 |

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial activity. Related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be between 0.1 and 9.5 µM for Gram-positive bacteria .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The interactions with these biological targets can disrupt critical signaling pathways in cancer cells, leading to apoptosis or reduced cell viability .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of benzofuran derivatives, including the target compound, and tested their efficacy against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity, with some derivatives showing enhanced anticancer effects compared to others.

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of related compounds against a panel of bacterial strains. The findings revealed that certain structural modifications resulted in increased antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide and its analogs from the provided evidence:

Key Observations :

Substituent Impact on Target Engagement :

- The 3-methoxyphenyl group is a common feature in TRPV1 antagonists (e.g., ) and may contribute to receptor binding via hydrophobic or π-π interactions .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance TRPV1 affinity, whereas bulky substituents (e.g., cyclopropyl in ) may limit bioavailability .

Synthetic Strategies :

- The target compound likely shares synthesis pathways with and , where benzofuran cores are constructed via cyclization, followed by carboxamide coupling via hydrolysis or amidation .

- Iodinated analogs () are synthesized for radiopharmaceutical applications, but the ethoxy group in the target compound may improve metabolic stability compared to halogens .

Structural vs. Functional Divergence: While the target compound lacks the sulfone or sulfinyl moieties seen in and , its ethoxy group may confer similar solubility or stability advantages .

Preparation Methods

Reaction Components and Conditions

The synthesis involves combining 2-alkynylphenol derivatives with nitroaromatic hydrocarbons in the presence of:

-

Palladium catalyst : Pd(OAc)₂ or PdCl₂ (0.5–2 mol%)

-

Ligand : Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf)

-

Base : Potassium carbonate or cesium carbonate

-

Additives : Molecular iodine (I₂) for intermediate stabilization

-

Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA)

-

Temperature : 80–100°C

Table 1: Optimal Conditions for Palladium-Catalyzed Synthesis

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (1 mol%) |

| Ligand | dppf (2 mol%) |

| Base | K₂CO₃ (2 equiv) |

| Additive | I₂ (0.5 equiv) |

| Solvent | DMF |

| Temperature | 90°C |

| Time | 24 hours |

| Yield* | 68–75% |

Mechanistic Pathway

The reaction proceeds through four key stages:

-

Iodine Coordination : I₂ coordinates with the carbon-carbon triple bond of 2-alkynylphenol, facilitating cyclization.

-

Benzofuran Formation : Intramolecular attack by the phenolic hydroxyl group generates an alkenyl iodide intermediate.

-

Palladium Insertion : Oxidative addition of Pd(0) forms an alkenyl-palladium complex. Carbon monoxide (released from molybdenum hexacarbonyl) inserts into the Pd–C bond, producing an acyl-palladium intermediate.

-

Nitro Reduction and Coupling : The nitro group on the aromatic ring is reduced to an amine, which undergoes nucleophilic attack on the acyl-palladium species, followed by reductive elimination to yield the carboxamide.

Multi-Step Conventional Synthesis

An alternative route involves sequential construction of the benzofuran core followed by carboxamide functionalization. While less efficient than the one-pot method, this approach offers greater control over intermediate purification.

Benzofuran Core Assembly

The 5-ethoxy-2-methylbenzofuran scaffold is synthesized via:

-

Friedel-Crafts Acylation : Reaction of 4-ethoxyphenol with methyl acetyl chloride in the presence of AlCl₃.

-

Cyclodehydration : Treatment with polyphosphoric acid (PPA) at 120°C to form the benzofuran ring.

Equation 1 :

Carboxamide Functionalization

The 3-carboxamide group is introduced via:

-

Carboxylation : Oxidation of the 3-methyl group using KMnO₄ in acidic conditions to yield 3-carboxylic acid.

-

Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) at reflux.

-

Amidation : Reaction with 3-methoxyaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Equation 2 :

Table 2: Stepwise Synthesis Performance

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₃COCl, 0°C, 4h | 62% |

| Cyclodehydration | PPA, 120°C, 6h | 58% |

| Carboxylation | KMnO₄, H₂SO₄, 80°C, 8h | 45% |

| Amidation | SOCl₂, DCM, Et₃N, rt, 12h | 73% |

Critical Analysis of Methodologies

Efficiency Comparison

Substrate Compatibility

The palladium method tolerates electron-donating groups (e.g., methoxy, ethoxy) on both the benzofuran and aryl amine components. In contrast, the multi-step approach faces challenges in oxidizing sterically hindered 3-methyl groups.

Purification Challenges

-

Palladium Residues : Require chelating agents like EDTA for removal.

-

Byproducts : Multi-step synthesis generates intermediates requiring column chromatography, increasing processing time.

Advanced Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMA) enhance palladium catalyst activity by stabilizing ionic intermediates. Substituting DMF with dimethyl sulfoxide (DMSO) increases yield by 8% but complicates product isolation.

Ligand Design

Bulkier ligands (e.g., tri-tert-butylphosphine) improve selectivity for the trans-carboxamide configuration but reduce reaction rate.

Additive Screening

Adding 10 mol% tetrabutylammonium iodide (TBAI) accelerates the nitro reduction step, shortening reaction time to 18 hours.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity when using preparative HPLC with a gradient elution.

Q & A

Q. What are the critical steps in synthesizing 5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

- Benzofuran core formation : Cyclization of substituted phenols with ethyl or methyl groups under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Amide coupling : Reaction of the benzofuran carboxylic acid derivative with 3-methoxyaniline using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .

- Functionalization : Introduction of ethoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise temperature control (60–80°C) and inert atmospheres . Key challenges : Low yields in cyclization steps (30–45%) and purification difficulties due to byproducts. Optimized methods include using column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, benzofuran protons at δ 6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 368.1522 for C₂₁H₂₁NO₄) .

- X-ray crystallography : Resolves 3D conformation, though crystallization requires slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) impact the compound’s biological activity?

- Methoxy groups : Enhance solubility and π-π stacking with biological targets (e.g., enzyme active sites) but may reduce metabolic stability due to demethylation .

- Ethoxy groups : Increase lipophilicity (logP ~3.2), improving membrane permeability but potentially lowering aqueous solubility . Case study : Replacing methoxy with ethoxy in analogs increased IC₅₀ values in cancer cell lines (e.g., from 12 µM to 28 µM in MCF-7), suggesting steric hindrance effects .

Q. What computational strategies predict binding affinities to pharmacological targets like kinases or GPCRs?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., CDK2), highlighting hydrogen bonds between the amide group and Lys89 .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, revealing conformational flexibility in the benzofuran ring .

- QSAR models : Use descriptors like polar surface area (PSA) and topological polar surface area (TPSA) to correlate substituents with activity .

Q. How can contradictory data on metabolic stability be resolved across studies?

Discrepancies arise from:

- In vitro vs. in vivo models : Microsomal assays (e.g., human liver microsomes) may underestimate first-pass metabolism compared to rodent studies .

- Substituent effects : Ethoxy groups slow CYP3A4-mediated oxidation compared to methoxy analogs (t₁/₂: 120 vs. 60 min) . Resolution : Cross-validate using isotopic labeling (¹⁴C) and LC-MS/MS to track metabolite pathways .

Methodological Guidance

Q. What in vitro assays are optimal for evaluating anticancer activity?

- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HepG2, A549) with IC₅₀ determination .

- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Target inhibition : Western blotting for phosphorylated kinases (e.g., p-AKT, p-ERK) after 24-hour treatment .

Q. How can regioselectivity issues in benzofuran synthesis be addressed?

- Directing groups : Use meta-methoxy substituents to guide electrophilic substitution to the 5-position .

- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to install aryl groups at specific positions .

- Solvent effects : Polar aprotic solvents (DMF) favor cyclization over side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.